molecular formula C7H15ClN2O2 B2570180 2-[(Oxan-4-yl)amino]acetamide hydrochloride CAS No. 2089277-78-9

2-[(Oxan-4-yl)amino]acetamide hydrochloride

Cat. No.: B2570180
CAS No.: 2089277-78-9
M. Wt: 194.66
InChI Key: LZZFKLVUJSZYPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-yl)amino]acetamide hydrochloride typically involves the reaction of oxan-4-amine with acetamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and pH levels to ensure the purity and yield of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-yl)amino]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)amino]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Oxan-4-yl)amino]acetamide
  • 2-[(Oxan-4-yl)amino]ethanol
  • 2-[(Oxan-4-yl)amino]propanoic acid

Uniqueness

2-[(Oxan-4-yl)amino]acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

2-(oxan-4-ylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-7(10)5-9-6-1-3-11-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZFKLVUJSZYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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